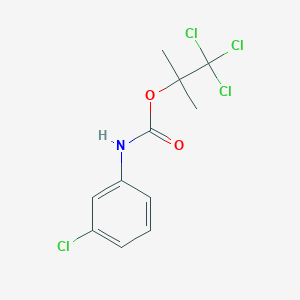
Methyl(trimethylsilyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(trimethylsilyl)cyanamide is an organosilicon compound with the molecular formula C5H12N2Si. It is a derivative of cyanamide, where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is of interest due to its unique reactivity and applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl(trimethylsilyl)cyanamide can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl cyanide with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at room temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. This ensures consistent quality and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions: Methyl(trimethylsilyl)cyanamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Addition Reactions: The compound can add across carbon-oxygen double bonds, forming new carbon-carbon bonds.
Hydrolysis: It hydrolyzes in the presence of water to form trimethylsilanol and methylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.
Addition Reactions: Reagents such as aldehydes and ketones are used, often in the presence of a catalyst.
Hydrolysis: This reaction occurs readily in aqueous conditions.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Addition Reactions: The major products are often silylated cyanohydrins.
Hydrolysis: The primary products are trimethylsilanol and methylamine.
Aplicaciones Científicas De Investigación
Methyl(trimethylsilyl)cyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl(trimethylsilyl)cyanamide involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group enhances the nucleophilicity of the cyanamide moiety, facilitating its participation in a range of chemical reactions. The molecular targets and pathways depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Trimethylsilyl cyanide: Similar in structure but lacks the methyl group.
Cyanamide: The parent compound without the trimethylsilyl group.
Methyl cyanamide: Similar but without the trimethylsilyl group.
Uniqueness: Methyl(trimethylsilyl)cyanamide is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Propiedades
Número CAS |
10568-78-2 |
|---|---|
Fórmula molecular |
C5H12N2Si |
Peso molecular |
128.25 g/mol |
Nombre IUPAC |
methyl(trimethylsilyl)cyanamide |
InChI |
InChI=1S/C5H12N2Si/c1-7(5-6)8(2,3)4/h1-4H3 |
Clave InChI |
HFVZZRKNWXPDFZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C#N)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


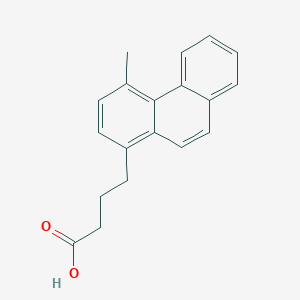
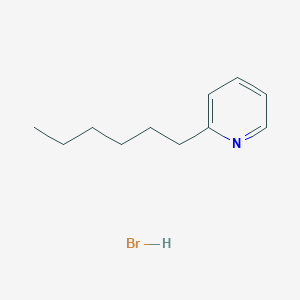
![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)
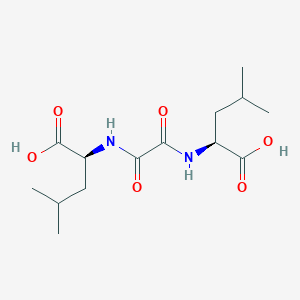
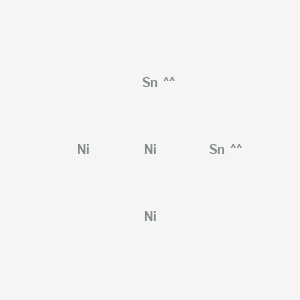
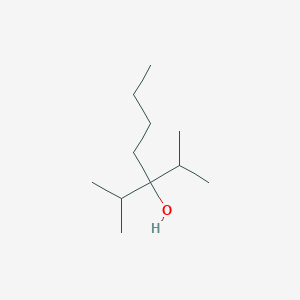
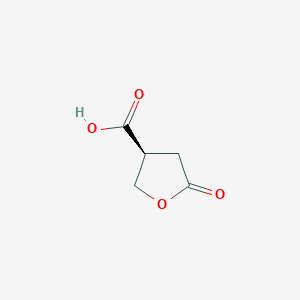
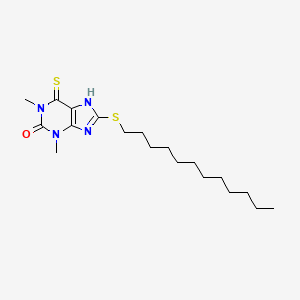
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)
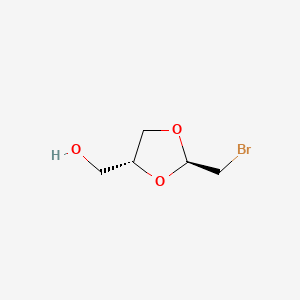
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)
